molecular formula C13H12LiP B14538671 Lithium (diphenylphosphanyl)methanide CAS No. 62263-69-8

Lithium (diphenylphosphanyl)methanide

Cat. No.: B14538671
CAS No.: 62263-69-8
M. Wt: 206.2 g/mol
InChI Key: KSCXQUISXBCBKV-UHFFFAOYSA-N
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Description

Lithium (diphenylphosphanyl)methanide is an organolithium compound that features a lithium atom bonded to a methanide group, which is further bonded to two diphenylphosphanyl groups. This compound is of significant interest in organometallic chemistry due to its unique structural and electronic properties, which make it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium (diphenylphosphanyl)methanide can be synthesized through the lithiation of bis(diphenylphosphanyl)methane. This process typically involves the reaction of bis(diphenylphosphanyl)methane with an organolithium reagent such as n-butyllithium in a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the highly reactive lithium compound from reacting with moisture or oxygen .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions: Lithium (diphenylphosphanyl)methanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in reactions with this compound include electrophiles like alkyl halides, carbonyl compounds, and transition metal salts. The reactions are typically carried out in polar aprotic solvents such as THF or diethyl ether under an inert atmosphere .

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reactions with carbonyl compounds can yield alcohols or ketones, while reactions with alkyl halides can produce substituted phosphanyl derivatives .

Scientific Research Applications

Lithium (diphenylphosphanyl)methanide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which lithium (diphenylphosphanyl)methanide exerts its effects involves its ability to act as a strong nucleophile and form stable complexes with various electrophiles. The diphenylphosphanyl groups can coordinate to metal centers, facilitating the formation of metal-ligand complexes. These complexes can then participate in various catalytic cycles, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a nucleophilic lithium center and two diphenylphosphanyl groups, which provide both nucleophilic and coordinating properties. This dual functionality makes it a versatile reagent in various chemical transformations and applications .

Properties

CAS No.

62263-69-8

Molecular Formula

C13H12LiP

Molecular Weight

206.2 g/mol

IUPAC Name

lithium;methanidyl(diphenyl)phosphane

InChI

InChI=1S/C13H12P.Li/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H2;/q-1;+1

InChI Key

KSCXQUISXBCBKV-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH2-]P(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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